molecular formula C19H14N4O4S2 B3934816 N-[4-({[(3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide

N-[4-({[(3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide

Cat. No.: B3934816
M. Wt: 426.5 g/mol
InChI Key: MBUXWMJYTZBKIT-UHFFFAOYSA-N
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Description

N-[4-({[(3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a nitrophenyl group, and a carbamothioyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of precursor compounds such as ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and environmental compliance of the production methods.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or catalytic hydrogenation.

    Electrophiles: Such as halogens or sulfonyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while electrophilic substitution on the thiophene ring could introduce various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-({[(3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and proteins, leading to inhibition or modulation of their functions. For example, its antibacterial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring structure and have similar chemical reactivity.

    Nitrophenyl derivatives: Compounds with nitrophenyl groups exhibit similar oxidation and reduction behavior.

    Carbamothioyl derivatives: These compounds have similar biological activities due to the presence of the carbamothioyl moiety.

Uniqueness

N-[4-({[(3-nitrophenyl)carbonyl]carbamothioyl}amino)phenyl]thiophene-2-carboxamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

N-[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S2/c24-17(12-3-1-4-15(11-12)23(26)27)22-19(28)21-14-8-6-13(7-9-14)20-18(25)16-5-2-10-29-16/h1-11H,(H,20,25)(H2,21,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUXWMJYTZBKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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